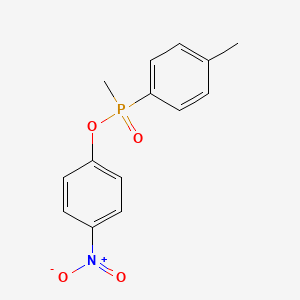
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester is an organophosphorus compound with the molecular formula C14H14NO4P.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate phenolic compounds. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acid derivatives, while reduction can produce corresponding amines .
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphinic acid, methyl(4-methylphenyl)-, 4-methoxyphenyl ester
- Phosphinic acid, methyl(4-methylphenyl)-, 4-chlorophenyl ester
Uniqueness
Phosphinic acid, methyl(4-methylphenyl)-, 4-nitrophenyl ester is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
84062-36-2 |
|---|---|
Molekularformel |
C14H14NO4P |
Molekulargewicht |
291.24 g/mol |
IUPAC-Name |
1-methyl-4-[methyl-(4-nitrophenoxy)phosphoryl]benzene |
InChI |
InChI=1S/C14H14NO4P/c1-11-3-9-14(10-4-11)20(2,18)19-13-7-5-12(6-8-13)15(16)17/h3-10H,1-2H3 |
InChI-Schlüssel |
DLCOLFJNDIDPMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)P(=O)(C)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















